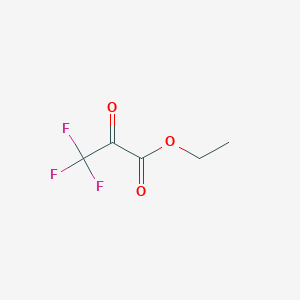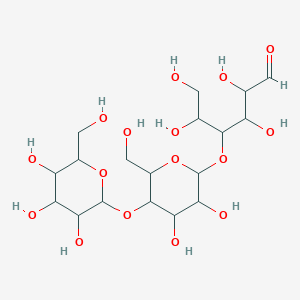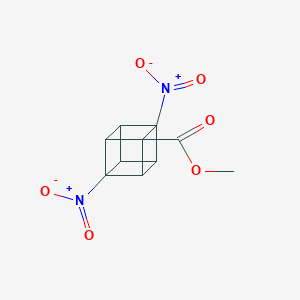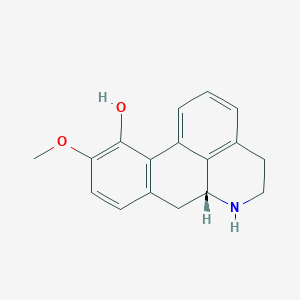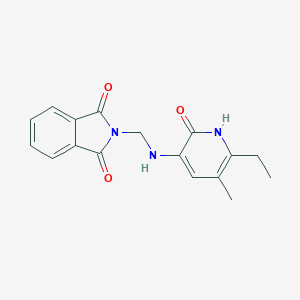
3-(N-(Phthalimidomethyl)amino)-5-ethyl-6-methylpyridin-2-(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N-(Phthalimidomethyl)amino)-5-ethyl-6-methylpyridin-2-(1H)-one, also known as Phthalimido-methyl-pyridone (PMP), is a synthetic compound that has been the subject of extensive scientific research. It is a pyridone derivative that has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
The exact mechanism of action of PMP is not fully understood. However, it is believed to exert its effects by inhibiting the activity of various enzymes, as mentioned above. PMP has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Biochemische Und Physiologische Effekte
PMP has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-oxidant, and anti-bacterial properties. PMP has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PMP in lab experiments is its high purity and stability. PMP is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using PMP is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on PMP. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Further studies are also needed to elucidate the exact mechanism of action of PMP and to explore its potential applications in other scientific research fields.
Conclusion:
In conclusion, PMP is a synthetic compound that has shown promising results in various scientific research fields. Its synthesis method is relatively simple, and it has been shown to have inhibitory effects on the activity of several enzymes. PMP has also been reported to have anti-cancer activity and various biochemical and physiological effects. While there are some limitations to using PMP in lab experiments, its potential applications in therapeutic settings make it a promising area of research for the future.
Synthesemethoden
The synthesis of PMP involves the reaction of 3-amino-5-ethyl-6-methylpyridin-2(1H)-one with phthalic anhydride in the presence of a base. The reaction yields PMP as a white crystalline solid. The purity of PMP can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
PMP has been extensively studied for its potential applications in various scientific research fields. It has been shown to have inhibitory effects on the activity of several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. PMP has also been reported to have anti-cancer activity, as it inhibits the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
143745-81-7 |
|---|---|
Produktname |
3-(N-(Phthalimidomethyl)amino)-5-ethyl-6-methylpyridin-2-(1H)-one |
Molekularformel |
C17H17N3O3 |
Molekulargewicht |
311.33 g/mol |
IUPAC-Name |
2-[[(6-ethyl-5-methyl-2-oxo-1H-pyridin-3-yl)amino]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H17N3O3/c1-3-13-10(2)8-14(15(21)19-13)18-9-20-16(22)11-6-4-5-7-12(11)17(20)23/h4-8,18H,3,9H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
QOUSSLJUEXJDBB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C(=O)N1)NCN2C(=O)C3=CC=CC=C3C2=O)C |
Kanonische SMILES |
CCC1=C(C=C(C(=O)N1)NCN2C(=O)C3=CC=CC=C3C2=O)C |
Andere CAS-Nummern |
143745-81-7 |
Synonyme |
3-(N-(phthalimidomethyl)amino)-5-ethyl-6-methylpyridin-2-(1H)-one 3-PAEMP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B133363.png)
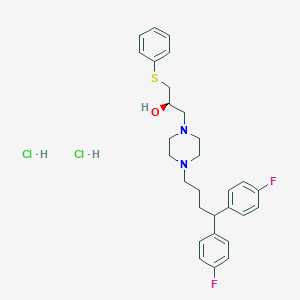
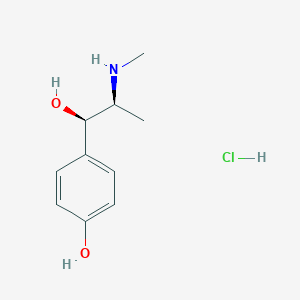
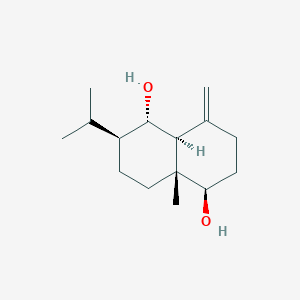
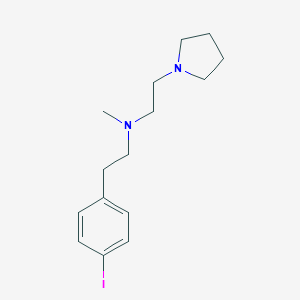
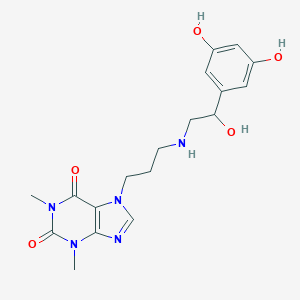
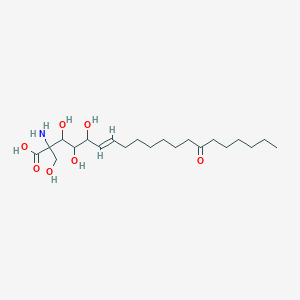
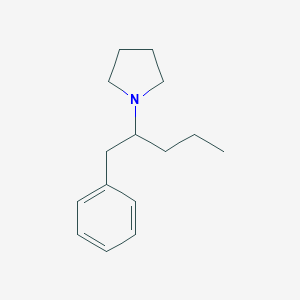
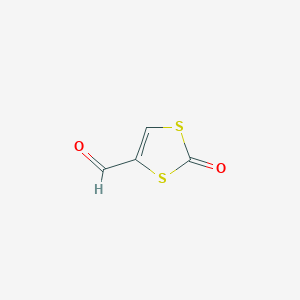
![[1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid](/img/structure/B133389.png)
